molecular formula C16H21NO4 B3111466 2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate CAS No. 1824285-72-4

2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate

Cat. No.: B3111466
CAS No.: 1824285-72-4
M. Wt: 291.34 g/mol
InChI Key: IKPGWNRQDCAQCI-UHFFFAOYSA-N
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Description

2-Tert-Butyl 8-Methyl 3,4-Dihydroisoquinoline-2,8(1H)-Dicarboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological and pharmaceutical activities.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Biltz synthesis: This method involves the cyclization of a β-phenylethylamine derivative with an aldehyde in the presence of an acid catalyst.

  • Pictet-Spengler reaction: This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form the isoquinoline core.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This often requires the use of specialized reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-Butyl 8-Methyl 3,4-Dihydroisoquinoline-2,8(1H)-Dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction of the carbonyl groups to alcohols.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Alcohols and other reduced derivatives.

  • Substitution: Substituted isoquinolines with different functional groups.

Mechanism of Action

The mechanism by which 2-Tert-Butyl 8-Methyl 3,4-Dihydroisoquinoline-2,8(1H)-Dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(tert-Butyl) 3-methyl 8-hydroxy-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate: Similar structure with a hydroxyl group instead of a methyl group.

  • 2-Tert-Butyl 4-ethyl 5-(acetyloxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: Similar core structure with different substituents.

Uniqueness: 2-Tert-Butyl 8-Methyl 3,4-Dihydroisoquinoline-2,8(1H)-Dicarboxylate is unique due to its specific combination of tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-O-tert-butyl 8-O-methyl 3,4-dihydro-1H-isoquinoline-2,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-8-11-6-5-7-12(13(11)10-17)14(18)20-4/h5-7H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPGWNRQDCAQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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